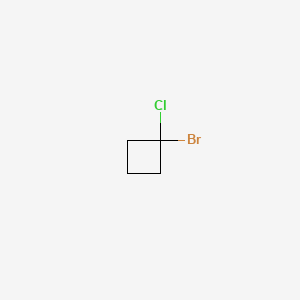
1-Bromo-1-chlorocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-chlorocyclobutane is an organic compound belonging to the class of halogenated cycloalkanes It features a four-membered cyclobutane ring with a bromine and a chlorine atom attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-1-chlorocyclobutane can be synthesized through several methods. One common approach involves the halogenation of cyclobutane derivatives. For instance, the reaction of cyclobutanecarboxylic acid with bromine and chlorine in the presence of a catalyst can yield this compound . Another method involves the Hunsdiecker reaction, where 3-chlorocyclobutanecarboxylic acid is treated with bromine in the presence of mercury(II) oxide and carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1-chlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclobutane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: Products include cyclobutane derivatives with different substituents.
Elimination: Formation of cyclobutene.
Reduction: Formation of cyclobutane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-chlorocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-chlorocyclobutane involves its reactivity towards nucleophiles and bases. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-chlorocyclobutane
- 1,2-Dibromocyclobutane
- 1,2-Dichlorocyclobutane
Comparison: 1-Bromo-1-chlorocyclobutane is unique due to the presence of both bromine and chlorine on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. In contrast, compounds like 1-Bromo-2-chlorocyclobutane have halogens on different carbon atoms, leading to different stereochemistry and reactivity patterns .
Eigenschaften
CAS-Nummer |
31038-07-0 |
|---|---|
Molekularformel |
C4H6BrCl |
Molekulargewicht |
169.45 g/mol |
IUPAC-Name |
1-bromo-1-chlorocyclobutane |
InChI |
InChI=1S/C4H6BrCl/c5-4(6)2-1-3-4/h1-3H2 |
InChI-Schlüssel |
XSCXKWZUJRRLIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


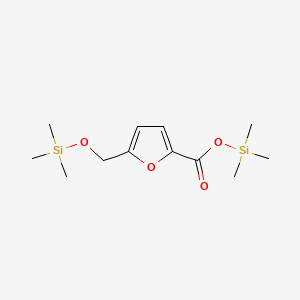
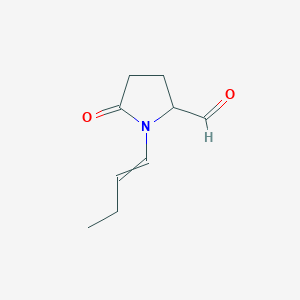
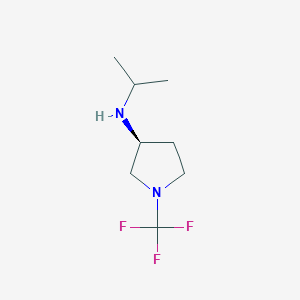
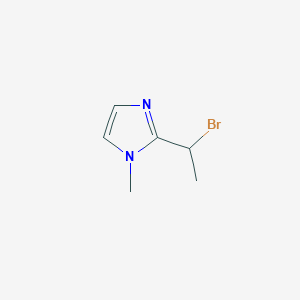
![8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B13957156.png)
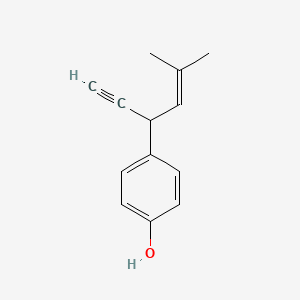
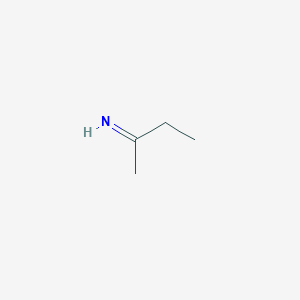
![1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one](/img/structure/B13957174.png)


![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B13957186.png)
![2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13957209.png)
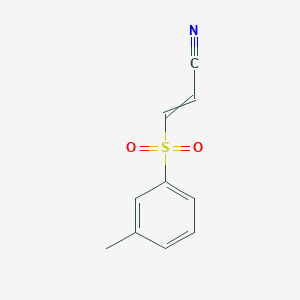
![Benzofuro[3,2-D]isoxazole](/img/structure/B13957223.png)
